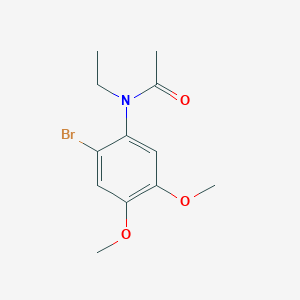

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide

Description

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of bromophenols It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, along with an ethylacetamide moiety

Properties

Molecular Formula |

C12H16BrNO3 |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

N-(2-bromo-4,5-dimethoxyphenyl)-N-ethylacetamide |

InChI |

InChI=1S/C12H16BrNO3/c1-5-14(8(2)15)10-7-12(17-4)11(16-3)6-9(10)13/h6-7H,5H2,1-4H3 |

InChI Key |

YYCLVGCWUJXQER-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC(=C(C=C1Br)OC)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane . The resulting intermediate is then reacted with ethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include modulation of signal transduction processes or alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by:

- Molecular Formula : CHBrNO

- Functional Groups : The presence of a bromo-substituted aromatic ring and methoxy groups enhances its reactivity and biological interactions.

The unique substitution pattern on the aromatic rings contributes to its distinct chemical reactivity and potential interactions with various biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiparasitic properties. For example:

- In vitro Studies : Research demonstrated that related compounds displayed IC values ranging from 18.3 µM to 61.7 µM against Leishmania amazonensis, indicating promising antiparasitic activity. The most effective compounds had bromine or methoxy substituents on the aromatic ring, enhancing their efficacy against the parasite .

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| 2a | 26.7 | 8 |

| 2f | 22.4 | 9 |

| 3a | 18.3 | 10.55 |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular pathways, potentially altering protein interactions and signaling cascades.

- Modulation of Protein Interactions : The compound's structural features allow it to interact with various proteins, which could influence cellular functions and contribute to its therapeutic effects.

Study on Antiparasitic Efficacy

A study conducted on several derivatives of this compound found that modifications in substituents significantly affected their biological activity. Compounds with electron-withdrawing groups like bromine showed enhanced antiparasitic effects compared to those with electron-donating groups .

Cytotoxicity Assessment

In assessing cytotoxicity against mammalian cells, derivatives of this compound were evaluated for their selectivity indices. Compounds with higher selectivity indices demonstrated lower toxicity while maintaining effective antiparasitic activity, highlighting their potential for therapeutic use without significant side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.